molecular formula C20H33NO2 B5112882 4-[6-(4-tert-butylphenoxy)hexyl]morpholine

4-[6-(4-tert-butylphenoxy)hexyl]morpholine

Cat. No. B5112882
M. Wt: 319.5 g/mol
InChI Key: YXAQRPYKUGNRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(4-tert-butylphenoxy)hexyl]morpholine, commonly known as TBPM, is a chemical compound used in scientific research for its unique properties. It is a morpholine derivative that has been synthesized through various methods and has shown promising results in various studies.

Mechanism of Action

TBPM acts as a competitive antagonist of the TRPV1 receptor by binding to its transmembrane domains. This binding prevents the activation of the receptor by various stimuli, such as capsaicin and heat. TBPM has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by blocking the activation of TRPV1 in immune cells.
Biochemical and Physiological Effects
TBPM has been shown to have various biochemical and physiological effects in different studies. It has been shown to reduce pain perception in animal models of chronic pain by blocking the activation of TRPV1. TBPM has also been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. In addition, TBPM has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

TBPM has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for the TRPV1 receptor, which allows for precise targeting of this receptor. TBPM has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life. However, one of the main limitations of TBPM is its solubility in water, which can make it difficult to use in certain experiments. In addition, TBPM has not been extensively studied in humans, and its safety and efficacy in clinical trials are unknown.

Future Directions

There are several future directions for the study of TBPM. One of the main directions is the development of more potent and selective TRPV1 antagonists for the treatment of chronic pain and inflammation. Another direction is the investigation of the role of TRPV1 in various physiological and pathological processes, such as cancer and autoimmune diseases. Furthermore, the safety and efficacy of TBPM in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, TBPM is a morpholine derivative that has been synthesized through various methods and has shown promising results in scientific research. It is a potent and selective antagonist of the TRPV1 receptor, which has been studied for its role in various physiological and pathological processes. TBPM has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, TBPM has the potential to be a valuable tool in scientific research and a therapeutic agent for various diseases.

Synthesis Methods

TBPM can be synthesized through various methods, including the reaction of morpholine with 4-tert-butylphenol and 1-bromo-6-hexanol. This method involves the use of a catalyst, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide. The reaction is carried out at a specific temperature and pressure, and the product is purified through various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

TBPM has been widely used in scientific research for its unique properties. It is a potent and selective antagonist of the TRPV1 receptor, which is a non-selective cation channel that plays a crucial role in pain perception and inflammation. TBPM has been used to study the role of TRPV1 in various physiological and pathological processes, such as chronic pain, neurogenic inflammation, and cancer.

properties

IUPAC Name

4-[6-(4-tert-butylphenoxy)hexyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2/c1-20(2,3)18-8-10-19(11-9-18)23-15-7-5-4-6-12-21-13-16-22-17-14-21/h8-11H,4-7,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAQRPYKUGNRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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